3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with methoxyphenyl and oxadiazolyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the oxadiazolyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a suitable oxadiazole derivative.
Substitution with methoxyphenyl groups:
Chemical Reactions Analysis
3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione include other thienopyrimidines and oxadiazole derivatives. These compounds share structural similarities but may differ in their substituents and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications.
Some similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds have variations in the substituents on the thieno[3,2-d]pyrimidine core.
Oxadiazole derivatives: These compounds have different substituents on the oxadiazole ring, leading to variations in their properties and activities.
Properties
Molecular Formula |
C23H18N4O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-8-6-15(7-9-16)27-22(28)20-18(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)14-4-3-5-17(12-14)31-2/h3-12H,13H2,1-2H3 |
InChI Key |
CSVASTHTJOULSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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